molecular formula C32H26N4 B10877272 3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10877272
M. Wt: 466.6 g/mol
InChI Key: XEWDNLQXQGNWPV-UHFFFAOYSA-N
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Description

3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by its complex structure, which includes two benzyl groups and two phenyl groups attached to a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. This reaction is carried out under reflux conditions for 6-8 hours, resulting in the formation of the desired pyrrolo[2,3-d]pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

Scientific Research Applications

3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition leads to the disruption of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

Molecular Formula

C32H26N4

Molecular Weight

466.6 g/mol

IUPAC Name

3,7-dibenzyl-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C32H26N4/c33-31-29-28(26-17-9-3-10-18-26)30(27-19-11-4-12-20-27)36(22-25-15-7-2-8-16-25)32(29)34-23-35(31)21-24-13-5-1-6-14-24/h1-20,23,33H,21-22H2

InChI Key

XEWDNLQXQGNWPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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